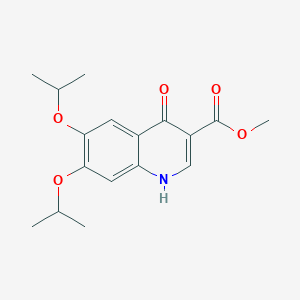

Proquinolate

Vue d'ensemble

Description

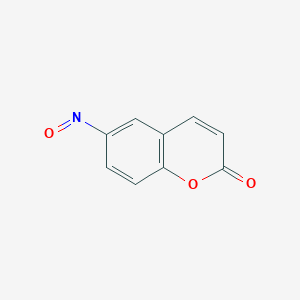

Proquinolate is a chemical compound utilized in scientific research1. It exhibits exceptional properties for various applications1. Its versatility makes it indispensable, aiding researchers in exploring new frontiers and uncovering groundbreaking discoveries1.

Synthesis Analysis

The synthesis of Proquinolate is not explicitly mentioned in the search results. However, the synthesis of quinoline analogues, which may be similar to Proquinolate, involves design, synthesis, and characterization of various analogous of quinolin-2-one nucleus2. The synthesized compounds are characterized by FTIR, 1H NMR, 13C NMR, and Mass spectral data2.Molecular Structure Analysis

Proquinolate has a molecular formula of C17H21NO53. Its average mass is 319.352 Da, and its mono-isotopic mass is 319.141968 Da3. However, the specific structural analysis of Proquinolate is not available in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving Proquinolate are not available in the search results. However, understanding chemical reactions typically involves analyzing the rates of forward and reverse reactions, and the transformation of substances into new substances4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of Proquinolate are not available in the search results. However, physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume6.Applications De Recherche Scientifique

Folate Metabolism and Antimalarial Applications

Antifolate Antimalarial Drugs : Proquinolate, as part of the antifolate class of drugs, plays a role in targeting folate metabolism, crucial for malaria parasite survival. These drugs act as prophylactic and therapeutic agents against malaria. Unfortunately, resistance to antifolates, including proquinolate, has become widespread. However, they remain critical in regions with prevalent chloroquine resistance. New combinations of antifolates are being developed to combat resistant strains of malaria (Gregson & Plowe, 2005).

Folate Metabolism Disruption : The disruption of folate metabolism has been a target for discovering new antimalarial drugs. The effectiveness of this pathway was initially proven with drugs like proguanil, which is converted in vivo to its active metabolite that inhibits the dihydrofolate reductase enzyme, a key component in folate metabolism. Understanding folate metabolism in malarial parasites helps in developing new strategies for drug targets, where proquinolate could potentially play a role (Nzila, 2011).

Role in HIV-1 Protease Inhibition

- Antiretroviral Agents Against Malaria : Some antiretroviral agents, including those used for HIV-1, have shown potential in affecting malarial disease outcomes. Studies have explored the antimalarial activities of various antiretroviral drugs, suggesting a possible role for drugs like proquinolate in this area (Skinner-Adams et al., 2004).

Potential in Cancer Research

- Cancer Selective Target Degradation : Folate receptor-targeted therapies have been investigated in cancer research. Drugs that inhibit folate receptor activities show potential in treating cancers overexpressing folate receptors. Research involving drugs like proquinolate could provide insights into new cancer therapies (Liu et al., 2021).

Proteomic and Bioinformatic Studies

Proteomic Analysis in Drug Response : Proteomic and bioinformatic approaches are useful in understanding drug responses, including those targeting the folate pathway. Studies in this area could involve analyzing protein expression changes in response to drugs like proquinolate, providing insights into their mechanisms of action (Severi et al., 2018).

Proteogenomic Research : Proteogenomics, combining proteomics and genomics, helps in identifying novel peptides from mass spectrometry-based proteomic data. Research involving drugs like proquinolate could be enhanced by proteogenomic methods to understand the protein-level evidence of gene expression and refine gene models (Nesvizhskii, 2014).

Autism Spectrum Disorder Treatments

- Treatments for Biomedical Abnormalities in ASD : Folinic acid, a reduced form of folate, has shown promise in treating symptoms of autism spectrum disorder (ASD). Considering the involvement of folate metabolism in these treatments, research on drugs like proquinolate could offer new perspectives in treating physiological abnormalities associated with ASD (Frye & Rossignol, 2014).

Safety And Hazards

The specific safety and hazards associated with Proquinolate are not available in the search results. However, safety hazards in general create unsafe working conditions that can cause injury, illness, or even death7.

Orientations Futures

The specific future directions for Proquinolate research are not available in the search results. However, the compound’s versatility and utility in scientific research suggest that it may continue to aid in exploring new frontiers and uncovering groundbreaking discoveries1.

Please note that this information is based on the available search results and may not fully cover all aspects of Proquinolate. For a more comprehensive understanding, further research and review of scientific literature would be necessary.

Propriétés

IUPAC Name |

methyl 4-oxo-6,7-di(propan-2-yloxy)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-9(2)22-14-6-11-13(7-15(14)23-10(3)4)18-8-12(16(11)19)17(20)21-5/h6-10H,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIUFPQOEIKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OC)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168758 | |

| Record name | Proquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Proquinolate | |

CAS RN |

1698-95-9 | |

| Record name | Proquinolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROQUINOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROQUINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91328O79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)